N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide

CAS No.: 1142191-88-5

Cat. No.: VC2974193

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142191-88-5 |

|---|---|

| Molecular Formula | C11H14ClN3O2 |

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | N-[2-chloro-6-(hydroxyiminomethyl)pyridin-3-yl]-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H14ClN3O2/c1-11(2,3)10(16)15-8-5-4-7(6-13-17)14-9(8)12/h4-6,17H,1-3H3,(H,15,16) |

| Standard InChI Key | AMTBFOGWMWANQE-UHFFFAOYSA-N |

| Isomeric SMILES | CC(C)(C)C(=O)NC1=C(N=C(C=C1)/C=N/O)Cl |

| SMILES | CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=NO)Cl |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=NO)Cl |

Introduction

Chemical Identity and Basic Properties

N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide is a well-defined chemical entity with specific identifying characteristics that distinguish it from related compounds. Table 1 presents the compound's basic chemical identity parameters.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 1142191-88-5 |

| IUPAC Name | N-[2-chloro-6-(hydroxyiminomethyl)pyridin-3-yl]-2,2-dimethylpropanamide |

| Alternative IUPAC Name | N-[2-chloro-6-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ |

| Molecular Weight | 255.70 g/mol |

| MDL Number | MFCD11857718 |

The compound is officially registered with the Chemical Abstracts Service (CAS) under the registry number 1142191-88-5, providing a unique identifier for this specific chemical structure . The IUPAC name reflects its structural composition, highlighting the key functional groups present in the molecule.

Structural Characteristics

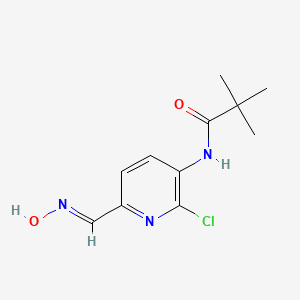

The molecular structure of N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide exhibits several distinctive features that define its chemical behavior and potential applications. The compound contains a pyridine ring with multiple functional groups attached at specific positions.

Molecular Structure

The basic framework consists of a pyridine ring with three key substitutions: a chlorine atom at position 2, a hydroxyiminomethyl group at position 6, and a pivalamide group (2,2-dimethylpropanamide) attached to the nitrogen at position 3 . This unique arrangement of functional groups contributes to the compound's specific chemical properties and reactivity patterns.

Chemical Identifiers

Several standardized chemical identifiers help in the precise documentation and recognition of this compound:

Table 2: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C11H14ClN3O2/c1-11(2,3)10(16)15-8-5-4-7(6-13-17)14-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b13-6+ |

| Standard InChIKey | AMTBFOGWMWANQE-AWNIVKPZSA-N |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=NO)Cl |

| Isomeric SMILES | CC(C)(C)C(=O)NC1=C(N=C(C=C1)/C=N/O)Cl |

The InChI notation provides a standardized and detailed representation of the compound's structure, including stereochemical information indicated by the "/b13-6+" notation, which specifies the configuration of the hydroxyimino group . The InChIKey serves as a condensed digital representation that can be used for effective web searches and database queries related to this compound .

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide is essential for its proper handling, storage, and application in research settings.

Applications in Research

N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide serves primarily as a research chemical with applications in various scientific domains.

General Research Applications

The compound is predominantly used in chemical research and development contexts . Its structure, featuring a hydroxyimino group, suggests potential utility in organic synthesis as an intermediate in the production of more complex compounds. The presence of a chlorine atom on the pyridine ring also provides opportunities for further functionalization through various synthetic transformations.

Related Compounds

Understanding the relationship between N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide and structurally similar compounds provides valuable context for its place within organic chemistry and potential synthetic pathways.

Structural Analogs

Several compounds share structural similarities with N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide:

-

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS: 1142191-76-1) appears to be a closely related compound, potentially a synthetic precursor, featuring an aldehyde group instead of a hydroxyimino functionality .

-

N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide (CAS: 1142191-92-1) represents another structural variant with a hydroxymethyl group replacing the hydroxyimino moiety .

-

N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide (CAS: 1142192-06-0) features a dimethoxymethyl substituent at position 6 of the pyridine ring .

These structural relationships suggest that N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide may be part of a series of compounds developed for specific research purposes, possibly involving systematic structural modifications to investigate structure-activity relationships .

| Supplier | Catalog/Product Number | Package Size | Purity |

|---|---|---|---|

| Matrix Scientific | - | - | - |

| VWR | 9014358 | - | - |

| Vulcan Chemistry | VC2974193 | - | - |

| Calpac Lab | ALA-N166084-1g | 1 gram | - |

| ChemShuttle | 175794 | - | 95% |

| ChemScene | CS-0441186 | - | - |

Pricing information varies based on quantity, purity, and supplier policies, with most requiring direct contact for quotations on research quantities .

Regulatory and Usage Restrictions

The compound is categorized for research use only, with explicit statements prohibiting its use in human or veterinary applications . Several suppliers specify that it cannot be shipped to doctor offices, pharmacies, medical facilities, or residences, restricting its distribution to professional manufacturing facilities, research laboratories, and industrial settings . These restrictions underscore its status as a specialized research chemical rather than a consumer product.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume